ツガリック酸A

概要

説明

科学的研究の応用

ツガリ酸Aは、科学研究において幅広い用途を持っています。

化学: ツガリ酸Aは、トリテルペノイドの合成と反応性を研究するためのモデル化合物として役立ちます。

生物学: ツガリ酸Aの抗酸化作用は、酸化ストレスと細胞保護メカニズムを研究するための貴重なツールとなっています。

医学: ツガリ酸Aは、特にUVB誘発性損傷から皮膚細胞を保護し、炎症を軽減する潜在的な治療効果について研究されています.

作用機序

ツガリ酸Aは、主にその抗酸化作用を通じて効果を発揮します。 ツガリ酸Aは、スーパーオキシドアニオンの生成を阻害することで、細胞内の酸化ストレスを軽減します 。ツガリ酸Aは、UVB放射線を吸収してDNA損傷を防ぐことで、角化細胞も保護します。 分子標的は、酸化ストレス応答と細胞修復に関与するさまざまな酵素や経路が含まれます .

類似の化合物:

ベツリン酸: 抗酸化作用は似ていますが、構造的な特徴が異なるトリテルペノイドです。

オレアノール酸: 抗炎症作用と肝保護作用が知られており、ツガリ酸Aと機能的に類似しています。

ウルソール酸: 抗炎症作用と抗癌作用を示し、生物活性に関してツガリ酸Aと類似しています.

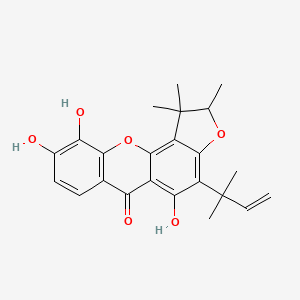

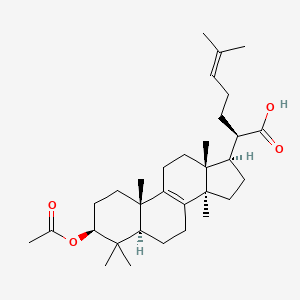

独自性: ツガリ酸Aは、3α位にアセトキシ基、8,24位に二重結合を持つ、その特異的な構造によって独自性を持っています。 これらの構造的特徴は、ツガリ酸Aの異なる生物活性に貢献し、研究や工業的用途にとって貴重な化合物となっています .

生化学分析

Biochemical Properties

Tsugaric Acid A plays a significant role in biochemical reactions. It can significantly inhibit superoxide anion formation

Cellular Effects

Tsugaric Acid A has protective effects on human keratinocytes against damage induced by ultraviolet B (UVB) light . It influences cell function by protecting keratinocytes from photodamage .

Molecular Mechanism

It is known to exert its effects at the molecular level through its antioxidant properties, which inhibit superoxide anion formation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tsugaric acid A involves multiple steps, typically starting from lanosterol, a common triterpenoid precursor. The process includes acetylation, oxidation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods: Industrial production of Tsugaric acid A often involves extraction from natural sources, such as certain plant species. The extraction process includes solvent extraction, purification through chromatography, and crystallization. These methods are optimized to maximize the yield and maintain the bioactivity of the compound .

化学反応の分析

反応の種類: ツガリ酸Aは、次のようなさまざまな化学反応を起こします。

酸化: ツガリ酸Aは酸化されてさまざまな誘導体を形成することができ、これらの誘導体は、増強されたまたは変更された生物活性を示す可能性があります。

還元: 還元反応は官能基を修飾することができ、潜在的に異なる特性を持つ新しいアナログにつながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。

還元: 水素化アルミニウムリチウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が頻繁に使用されます。

主な生成物:

類似化合物との比較

Betulinic Acid: Another triterpenoid with similar antioxidant properties but different structural features.

Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective effects, it shares some functional similarities with Tsugaric acid A.

Ursolic Acid: Exhibits anti-inflammatory and anticancer properties, making it comparable to Tsugaric acid A in terms of biological activity.

Uniqueness: Tsugaric acid A is unique due to its specific structure, which includes an acetoxy group at the 3α position and a double bond at the 8,24 positions. These structural features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications .

特性

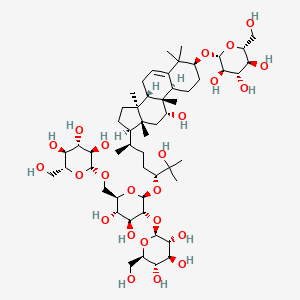

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35)/t22-,23-,26+,27+,30-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWGZIBLJWZUEA-NFOHWCJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential benefits of (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (Tsugaric acid A) for skin health?

A: Research suggests that (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid, also known as Tsugaric acid A, isolated from Ganoderma tsugae, exhibits potential for protecting skin against UV-induced damage. [] While the exact mechanisms are still under investigation, studies indicate it might contribute to the development of anti-photoaging formulations. []

Q2: How does the chemical structure of (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (Tsugaric acid A) differ from other lanostanoids found in Ganoderma tsugae?

A: (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (Tsugaric acid A) is characterized by a specific arrangement of functional groups within its lanostanoid structure. Researchers identified two new lanostanoids alongside (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (Tsugaric acid A) in Ganoderma tsugae: (24R, S)-3alpha-acetoxy-24-hydroxy-5alpha-lanosta-8,25-di en-21-oic acid (Tsugaric acid C) and two tsugariosides (B and C). [] These compounds differ in the presence and position of hydroxyl groups, esterification patterns, and side chain modifications, ultimately influencing their biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。